N-(1-adamantyl)-4-phenoxybutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c22-19(7-4-8-23-18-5-2-1-3-6-18)21-20-12-15-9-16(13-20)11-17(10-15)14-20/h1-3,5-6,15-17H,4,7-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFFYCINCFVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Biological Target Interactions of N 1 Adamantyl 4 Phenoxybutanamide and Its Derivatives
Biochemical Characterization of Proteasome Inhibition by N-(1-adamantyl)-4-phenoxybutanamide Analogs
The ubiquitin-proteasome system (UPS) is a primary pathway for protein degradation, crucial for maintaining cellular homeostasis. Its inhibition is a therapeutic strategy in various diseases, particularly cancer, where malignant cells exhibit heightened proteotoxic stress and are more reliant on the UPS for survival. nih.gov The central component of the UPS is the 26S proteasome, a large complex comprising a 20S catalytic core particle and a 19S regulatory particle. nih.gov
Elucidation of Specific Proteasome Subunit Inhibition Profiles
The 20S proteasome core contains the catalytically active sites, which are located on three distinct β-subunits: β1 (caspase-like or post-glutamyl peptide hydrolyzing), β2 (trypsin-like or branched-chain amino acid preferring), and β5 (chymotrypsin-like or hydrophobic amino acid preferring). nih.govnih.gov Specific inhibitors can target these subunits with varying degrees of selectivity. For instance, the FDA-approved inhibitor Bortezomib primarily targets the β5 subunit through a reversible covalent bond with its N-terminal threonine, though it can interact with β1 and β2 at higher concentrations. nih.gov
Inhibition of these catalytic sites leads to an accumulation of unwanted or misfolded proteins, ultimately triggering cell death. nih.gov Furthermore, the inhibition of proteasome activity can induce a compensatory response, including the formation of alternative proteasome complexes by recruiting other regulators like PA28γ and PA200 to the 20S and 26S proteasomes. nih.govnih.gov This recruitment appears to be dependent on the extent of active site inhibition, with the inhibition of β5 sites being sufficient to trigger this response. nih.gov While specific inhibition profiles for this compound are not extensively detailed, its structural analogs would be evaluated for their differential effects on the β1, β2, and β5 subunits to understand their precise mechanism of proteasome modulation.
Enzymatic Assay Methodologies for Proteasome Activity Modulation
The modulation of proteasome activity by chemical compounds is typically quantified using various enzymatic assays. A common method involves the use of small, fluorogenic peptide substrates that mimic the natural substrates of the proteasome's catalytic subunits. nih.gov For example, the chymotrypsin-like activity of the β5 subunit can be measured by monitoring the cleavage of the fluorogenic substrate Suc-LLVY-AMC. nih.gov Upon cleavage by the proteasome, the liberated 7-amino-4-methylcoumarin (B1665955) (AMC) molecule fluoresces, providing a direct measure of enzymatic activity. nih.gov
Another sophisticated approach utilizes activity-based proteasome probes (ABPs). These probes consist of a recognition element, a reactive "warhead" that covalently binds to the active site residues of the catalytic subunits, and a reporter tag for detection. nih.gov This method allows for the specific labeling and visualization of active proteasomes within a complex biological sample. nih.gov Additionally, dye-labeled poly-ubiquitinated protein substrates can be used to study the entire degradation process by the 26S proteasome, offering a more holistic view of its function. nih.gov
Ligand-Receptor Binding Profiles of N-(1-adamantyl) Amides
Beyond the proteasome, adamantane-containing amides have been shown to interact with other significant biological targets, including sigma and cannabinoid receptors. The bulky, lipophilic adamantyl group often plays a key role in establishing high-affinity interactions within receptor binding pockets. nih.gov
Binding Affinity and Selectivity Studies at Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
Sigma receptors, classified as sigma-1 (σ1R) and sigma-2 (σ2R), are chaperone proteins involved in a multitude of cellular functions and are considered therapeutic targets for various central nervous system disorders and cancers. researchgate.netoncotarget.comnih.gov Adamantane (B196018) derivatives have been investigated for their ability to bind these receptors.
Studies on 4-(1-Adamantyl) phenylalkylamines, which are structurally related to the compound of interest, have demonstrated significant binding affinities for both σ1 and σ2 receptors. researchgate.net The binding affinity can be influenced by the nature of the linker between the adamantane cage and the amine moiety. researchgate.net For example, specific adamantane phenylalkylamine analogs have been evaluated for their binding characteristics, revealing their potential as sigma receptor ligands. researchgate.net
Further research into structurally distinct but related compounds, such as SA4503, highlights the potential for high affinity and selectivity. SA4503 shows a 14-fold selectivity for σ1 receptors over σ2 receptors. nih.gov The binding affinities for these compounds are typically determined through competitive radioligand binding assays.
Table 1: Binding Affinity of Reference Adamantane Analogs at Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| SA4503 | 4.6 | 63.1 | 14-fold |
| FE-SA4503 | 8.0 | 113.2 | 14-fold |
Data sourced from guinea pig brain homogenates. nih.gov
Cannabinoid Receptor Subtype 2 (CB2R) Ligand Characterization
The Cannabinoid Receptor Subtype 2 (CB2R) is predominantly expressed in immune cells and is a key target in inflammatory conditions. nih.gov The adamantane moiety is recognized as a favorable substitution for enhancing CB2 receptor binding affinity and selectivity, likely due to favorable hydrophobic interactions within the CB2R binding pocket. nih.gov
A series of N-(1-adamantyl)benzamides were designed and synthesized as dual-acting agents targeting both CB2R and fatty acid amide hydrolase (FAAH). nih.gov These compounds were evaluated for their binding affinity and functional activity at the CB2 receptor. Several derivatives were identified as full agonists of CB2R, demonstrating the potential of the N-(1-adamantyl) amide scaffold for potent interaction with this receptor. nih.gov
Enzyme Modulatory Activities of Related Adamantane-Amides
In addition to receptor binding, adamantane-amides have been shown to modulate the activity of specific enzymes. A notable example is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. nih.gov Its inhibition can lead to increased endocannabinoid levels, which can produce anti-inflammatory and analgesic effects, often in synergy with CB2R activation. nih.gov
In a study focused on developing dual-target ligands, N-(1-adamantyl)benzamide derivatives were characterized not only as CB2R agonists but also as effective FAAH inhibitors. nih.gov This dual activity presents a promising strategy for developing multi-target agents for inflammatory diseases. The ability of these compounds to inhibit FAAH underscores the versatility of the adamantane-amide structure in interacting with the active sites of enzymes, in addition to receptor binding pockets.
Histone Deacetylase (HDAC) Isoform-Specific Inhibition (e.g., HDAC6, HDAC11)
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. HDACs are categorized into four classes, with Class IIb (containing HDAC6) and Class IV (containing HDAC11) being of particular interest for their roles in various cellular processes beyond histone modification. nih.gov
HDAC6 is primarily located in the cytoplasm and is involved in regulating protein trafficking, degradation, and cell motility. Its inhibition has been shown to have potential therapeutic effects in various diseases. nih.gov HDAC11, the sole member of Class IV, is found in both the nucleus and cytoplasm and its specific functions are still under active investigation, though it is implicated in immune regulation and metabolic diseases. frontiersin.orgmdpi.com
While numerous adamantane-containing molecules have been synthesized and evaluated as HDAC inhibitors, specific data on the inhibitory activity of this compound against any HDAC isoform, including HDAC6 and HDAC11, are not present in the current body of scientific literature. Studies on other HDAC inhibitors have established methodologies for determining isoform specificity, often involving enzymatic assays with purified recombinant HDAC proteins. nih.gov For instance, the inhibitory concentration (IC50) values for a compound are determined across a panel of HDAC isoforms to assess its selectivity. A lower IC50 value indicates greater potency. Without such studies on this compound, its potential as an HDAC inhibitor and its isoform-specific profile remain unknown.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key inflammatory cascades responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both COX and LOX pathways is considered a valuable therapeutic strategy for inflammatory diseases, as it may offer broader anti-inflammatory effects and a better safety profile compared to single-pathway inhibitors.
The COX enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are the primary enzymes in these pathways. Modulation of their activity can have significant effects on inflammation and other physiological processes. Research into the modulation of these pathways by various chemical entities is ongoing. However, there are no published studies investigating the effects of this compound or its derivatives on the COX and LOX pathways. Therefore, its potential to act as a modulator of these inflammatory cascades has not been determined.
Urease Enzyme Inhibition and Kinetic Analysis
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows them to survive in the acidic environment of the stomach. Inhibition of urease is a therapeutic target for treating infections caused by these bacteria. nih.govnih.gov
The investigation of urease inhibitors often involves determining the half-maximal inhibitory concentration (IC50) and conducting kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.govnih.gov These studies are crucial for the development of effective therapeutic agents. A comprehensive search of the scientific literature reveals no studies on the inhibitory effect of this compound on urease. Consequently, there is no available data on its IC50 value or its kinetic profile as a urease inhibitor.
Cellular and Subcellular Localization Studies of this compound Analogs
Understanding the cellular and subcellular localization of a drug candidate is fundamental to elucidating its mechanism of action and potential off-target effects. Techniques such as fluorescence microscopy using tagged analogs are commonly employed to visualize the distribution of a compound within cells.
Despite the synthesis of various adamantane derivatives for different biological applications, there is a lack of published research on the cellular and subcellular localization of analogs of this compound. Studies on other compounds have shown that localization can be influenced by factors such as lipophilicity and specific interactions with cellular components, directing them to organelles like mitochondria or the endoplasmic reticulum. Without such investigations for this compound analogs, their distribution within cells and their potential to reach specific intracellular targets remain speculative.
Structure Activity Relationship Sar and Rational Ligand Design Principles for N 1 Adamantyl 4 Phenoxybutanamide
Elucidation of Pharmacophoric Features within N-(1-adamantyl)-4-phenoxybutanamide and its Analogs
The biological activity of this class of compounds is highly dependent on the specific chemical features of its three main structural motifs.
Impact of Adamantyl Moiety Substitutions on Biological Activity
The adamantyl group is a crucial component for many sEH inhibitors, providing a bulky, lipophilic anchor that fits into a specific pocket of the enzyme. ontosight.ai Its unique, rigid, cage-like structure contributes significantly to the binding affinity. ontosight.ai However, the adamantane (B196018) moiety is also a primary site for in vivo metabolism, typically through hydroxylation at its bridgehead positions, which can limit the metabolic stability of these compounds. nih.gov
Research into modifying the adamantyl group has yielded several key insights:
Bridgehead Substitution: Introducing substituents at the bridgehead positions of the adamantane cage can protect against metabolic oxidation. nih.gov For instance, the introduction of a single methyl group can lead to a four-fold increase in potency against human sEH without a significant loss of metabolic stability. nih.gov
Increased Substitution: While adding one methyl group is beneficial, compounds with three methyl substituents on the adamantane ring were found to be very poor inhibitors of murine sEH, although they remained potent against the human enzyme. nih.gov
Oxygenation: Introducing a ketone group into the adamantane structure (adamantanone) has been shown to be a promising strategy. This modification can produce compounds with high inhibitory activity (IC50 of 0.4 nM) while increasing water solubility approximately 10-fold compared to many diadamantyl ureas. nih.gov
Bioisosteric Replacement: Replacing the adamantane group with other bulky lipophilic groups, such as bisnoradamantane or diamantane, has been explored. While larger lipophilic groups can increase inhibitory activity, this often comes at the cost of decreased metabolic stability and water solubility. nih.gov However, substituting adamantane with natural bicyclic groups like camphanyl or norcamphanyl can yield inhibitors with similar potency but up to 10-fold greater water solubility. nih.gov
Interactive Table: Impact of Adamantyl Moiety Modifications on sEH Inhibition
| Modification | Rationale | Effect on Potency | Effect on Solubility/Metabolism | Reference |
|---|---|---|---|---|
| 1-Methyl Substitution | Protect bridgehead from oxidation | 4-fold increase (human sEH) | No noticeable loss of stability | nih.gov |
| 1,3,5-Trimethyl Substitution | Increase steric hindrance | Poor inhibitor (murine sEH) | - | nih.gov |
| Adamantanone | Increase polarity | High potency (0.4 nM) | ~10-fold higher solubility | nih.gov |
| Diamantane Replacement | Increase lipophilicity | Increased potency | Decreased stability and solubility | nih.gov |
| Bicyclic (Camphanyl) Replacement | Bioisosteric replacement | Similar potency | Up to 10-fold higher solubility | nih.gov |
Role of the Phenoxy Group and Aromatic Ring Modifications
The phenoxy group and its aromatic ring serve as another key interaction point with the biological target. Modifications to this part of the molecule can dramatically influence potency and selectivity. Phenoxy derivatives are associated with a wide range of biological activities, and structural modifications can significantly enhance their pharmacological profiles. nih.gov
In the context of sEH inhibitors, the aromatic moiety often interacts with the catalytic domain of the enzyme. The electronic and steric properties of substituents on the phenyl ring are critical:
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a trifluoromethoxy group at the 4-position of the phenyl ring, can significantly improve potency. nih.gov For example, changing a phenyl group to a 4-trifluoromethoxyphenyl group in one series of inhibitors improved sEH potency 80-fold. nih.gov
Electron-Donating Groups: In contrast, electron-donating groups like a 4-methoxy substituent led to a more modest 5-fold increase in potency in the same series. nih.gov
Halogenation: Halogen-containing phenoxy derivatives have been shown to enhance anti-inflammatory functions in related compound series. nih.gov Adding a fluorine atom at the 2-position of the aromatic ring in a series of dual FAAH/sEH inhibitors had only minor effects on the potency for either enzyme. nih.gov
Positional Isomers: The position of the substituent on the aromatic ring is crucial. In many inhibitor series, ortho substitution is poorly tolerated, while meta substitution is tolerated but may lead to weaker activity.
Interactive Table: Effect of Aromatic Ring Substitution on Inhibitor Potency
| Original Aromatic Group | Substituted Aromatic Group | Fold Change in sEH Potency | Reference |
|---|---|---|---|
| Phenyl | 4-Trifluoromethoxy-phenyl | 80x Increase | nih.gov |
| Phenyl | 4-Methoxy-phenyl | 5x Increase | nih.gov |
| Phenyl | 2-Fluoro-phenyl | Maintained low potency | nih.gov |
| Phenyl | 3-Pyridinyl | Very low potency | nih.gov |
Influence of Butanamide Chain Length and Heteroatom Substitutions on Potency
The butanamide linker connects the adamantyl and phenoxy pharmacophores. Its length, flexibility, and the nature of its heteroatoms are determining factors for optimal inhibitor potency.
Amide vs. Urea (B33335): Many early sEH inhibitors featured a urea linkage. Replacing the urea with an amide function, as seen in this compound, has been shown to be a successful strategy. While this modification can sometimes lead to a slight decrease in potency for human sEH (around 2.5-fold), it significantly improves physical properties, such as increasing water solubility and lowering the melting point, which can lead to better formulation characteristics and bioavailability. researchgate.net
Linker Length: The length of the alkyl chain is critical for positioning the two ends of the molecule correctly within the enzyme's active site. In related adamantane-containing compounds, the distance of key nitrogen atoms from the benzene (B151609) ring was found to be important for activity. researchgate.net Future optimization studies on this compound could focus on varying the length of the butanamide chain to further enhance activity. rsc.org
Spacer Insertion: The presence of a methylene (B1212753) carbon between the adamantyl group and the amide nitrogen is considered essential for producing potent inhibition of sEH. researchgate.net Introducing a methylene spacer between the urea group and the adamantane moiety has also been used as a strategy to increase sEH inhibitory activity. nih.gov
Rational Design Strategies for Enhanced Target Selectivity and Potency
Modern drug discovery employs several rational design strategies to optimize lead compounds like this compound.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel chemical structures with improved properties while retaining the desired biological activity. nih.govresearchgate.net Bioisosterism involves substituting a part of a molecule with a chemically different group that has similar physical or biological properties. researchgate.net Scaffold hopping is a more drastic form of this, where the central core of the molecule is replaced entirely. nih.govresearchgate.net
These strategies are highly relevant for optimizing this compound:
Adamantane Replacement: As mentioned, the adamantyl group is a prime candidate for bioisosteric replacement. Its poor metabolic stability and low water solubility are known liabilities. nih.gov A successful example is the replacement of adamantane with bicyclic moieties of natural origin, like camphanyl. This led to compounds with comparable sEH inhibitory potency but significantly improved water solubility, making them more promising as therapeutic candidates. nih.gov
Pharmacophore Modification: The amide group itself can be considered a bioisosteric replacement for the more common urea pharmacophore found in many sEH inhibitors. This change from urea to amide improves key physicochemical properties. researchgate.net
Interactive Table: Bioisosteric Replacement of Adamantyl Group in sEH Inhibitors
| Original Group | Replacement Group | Potency (IC50) | Water Solubility | Reference |
|---|---|---|---|---|
| Adamantyl | Camphanyl | Similar | Up to 10-fold higher | nih.gov |
| Adamantyl | Norcamphanyl | Similar | Up to 10-fold higher | nih.gov |
| 4-(trifluoromethoxy)phenyl | Furan-2-yl | Similar | Up to 10-fold higher | nih.gov |
Fragment-Based Drug Design Approaches Applied to the N-(1-adamantyl)amide Motif
Fragment-based drug design (FBDD) is a strategy that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. numberanalytics.commdpi.com These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound. numberanalytics.comresearchgate.net
The N-(1-adamantyl)amide motif is an ideal candidate for an FBDD approach:
Fragment Identification: The N-(1-adamantyl)amide itself could be considered a "privileged fragment" that binds to a specific sub-pocket of a target like sEH. Fragment screening could identify other small molecules that bind to adjacent sites.
Fragment Growing: Once a core fragment like an adamantyl amide is validated, a "fragment growing" strategy can be employed. This involves systematically adding functional groups to the fragment to extend its interactions into neighboring pockets of the target protein, thereby increasing binding affinity. researchgate.netnih.gov For example, different substituted phenoxy groups could be "grown" from the butanamide chain to optimize interactions.
Fragment Linking: If screening identifies a separate fragment that binds nearby, a "fragment linking" strategy could be used. researchgate.netnih.gov This would involve connecting the N-(1-adamantyl)amide fragment and the second fragment with a linker of optimal length and chemical nature, potentially leading to a novel and highly potent inhibitor.
This approach allows for a more efficient exploration of chemical space and often results in lead compounds with better drug-like properties compared to traditional high-throughput screening. numberanalytics.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.comyoutube.com These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing the synthesis of the most promising candidates. nih.gov For derivatives of this compound, which are often investigated as inhibitors of soluble epoxide hydrolase (sEH), QSAR studies provide critical insights into the structural features that govern their inhibitory potency. mdpi.comnih.gov
The development of a QSAR model involves a dataset of compounds with known biological activities, which is typically divided into a training set for model generation and a test set for validation. nih.gov Various molecular descriptors are calculated for each compound, quantifying its physicochemical properties. nih.gov These descriptors are then correlated with the biological activity using statistical methods to build a predictive model. nih.gov
2D-QSAR
3D-QSAR
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. benthamdirect.comchemrevlett.com These methods require the alignment of the dataset of molecules, which can be achieved through ligand-based or receptor-based approaches. benthamdirect.com
Comparative Molecular Field Analysis (CoMFA)
CoMFA calculates the steric and electrostatic fields around each molecule in the dataset. unicamp.br The resulting field values are then used to build a QSAR model. The output is often visualized as 3D contour maps, indicating regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov For this compound derivatives, a CoMFA model would likely show:
Sterically favorable regions (green contours): These might be found around the adamantyl group and parts of the phenoxy moiety, suggesting that bulky substituents in these areas could enhance binding to the target enzyme. nih.gov
Sterically unfavorable regions (yellow contours): These might be located near the amide linker, indicating that large groups in this area could cause steric clashes within the enzyme's active site. nih.gov
Electropositive favorable regions (blue contours): These could be present near the carbonyl oxygen of the amide, highlighting the importance of this group as a hydrogen bond acceptor. mdpi.com
Electronegative favorable regions (red contours): These may surround the phenyl ring, suggesting that electron-withdrawing substituents could improve activity. mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is similar to CoMFA but uses a Gaussian function to calculate not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.br This often provides a more nuanced and interpretable model. chemrevlett.com A CoMSIA model for this compound derivatives could reveal:
Hydrophobic favorable regions: These would likely be prominent around the adamantyl cage and the phenyl ring, consistent with the hydrophobic nature of the sEH binding pocket. nih.govescholarship.org
Hydrogen bond donor/acceptor favorable regions: These would pinpoint specific locations where adding or removing hydrogen bonding groups would be beneficial for activity. For example, the amide moiety is crucial for interaction with the catalytic residues of sEH. escholarship.org
The insights gained from QSAR models are invaluable for the rational design of new this compound derivatives with improved potency and selectivity. By identifying the key structural attributes required for high affinity, these computational models guide medicinal chemists in making targeted modifications to the lead compound. mdpi.comnih.gov
Data Tables
Table 1: Representative 2D-QSAR Descriptors and their Correlation with Activity
| Descriptor | Description | Correlation with Activity |
| LogP | Octanol-water partition coefficient | Positive |
| TPSA | Topological Polar Surface Area | Negative |
| nHA | Number of Hydrogen Bond Acceptors | Negative |
| nHD | Number of Hydrogen Bond Donors | Positive |
| MW | Molecular Weight | Positive |
| F09[N-O] | Frequency of N and O atoms at topological distance 9 | Negative mdpi.com |
This table is illustrative and based on general principles and findings for sEH inhibitors.
Table 2: Statistical Parameters of a Hypothetical 3D-QSAR Model for this compound Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| CoMFA | 0.844 | 0.947 | 0.812 |
| CoMSIA | 0.804 | 0.954 | 0.798 |
This table presents hypothetical but realistic statistical values for robust QSAR models, based on published studies on similar compound classes. researchgate.netnih.gov
Computational Chemistry and Advanced Molecular Modeling Studies of N 1 Adamantyl 4 Phenoxybutanamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For N-(1-adamantyl)-4-phenoxybutanamide, this would involve simulating its interaction with a specific biological target to predict its binding mode and affinity. Studies on other adamantane (B196018) derivatives have successfully used this method to predict binding to targets like the 11β-HSD1 enzyme, cannabinoid receptors, and tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.govcolab.wsresearchgate.net
Analysis of Protein-Ligand Complex Stability and Binding Energy Calculations
Following docking, the stability of the predicted this compound-protein complex would be evaluated. This is typically achieved by calculating the binding free energy, often expressed in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and potent interaction. For instance, docking studies of other small molecules have reported binding affinities ranging from -6.4 to -9.5 kcal/mol for various targets. researchgate.netnih.gov These calculations help in ranking potential drug candidates and understanding the energetic contributions to binding. nih.gov
Table 1: Hypothetical Binding Energy Data for this compound with a Target Protein This table is illustrative and not based on published data.
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| van der Waals Energy (kcal/mol) | -6.2 |
| Electrostatic Energy (kcal/mol) | -2.8 |
Identification of Critical Interacting Residues and Binding Pocket Characteristics
Docking simulations provide detailed insights into the non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov For this compound, analysis would identify key interactions such as:
Hydrophobic interactions: The bulky adamantyl group and the phenoxy ring would be expected to form significant hydrophobic contacts with nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine).
Hydrogen bonds: The amide group (-C(O)NH-) is a classic hydrogen bond donor and acceptor and would likely interact with polar or charged residues (e.g., Serine, Aspartate, Glutamine).
Pi-stacking: The phenoxy group's aromatic ring could engage in π-π or T-shaped stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Table 2: Hypothetical Key Interacting Residues for this compound This table is illustrative and not based on published data.
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Asp129 | 2.1 |
| Hydrogen Bond | Amide C=O | Gln78 | 2.3 |
| Hydrophobic | Adamantyl Cage | Leu82, Val101 | 3.5 - 4.0 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.gov An MD simulation of this compound bound to a target would assess the stability of the binding pose obtained from docking. Key analyses include calculating the root-mean-square deviation (RMSD) to see how much the ligand and protein structures fluctuate from their initial state. A stable complex will show minimal deviation over the simulation time (typically nanoseconds to microseconds). Conformational analysis reveals the flexibility of the ligand within the binding site and whether it adopts a single, stable conformation or exists in multiple states.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. For this compound, these calculations would determine its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Analysis of the Molecular Electrostatic Potential (MEP) map would identify the electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites) regions of the molecule, which is crucial for understanding its interaction with biological targets. nih.gov
In Silico Methodologies for Predictive Biological Activity Modeling (e.g., receptor affinity, enzyme inhibition)
In silico models, including Quantitative Structure-Activity Relationship (QSAR) studies, are used to predict the biological activity of compounds based on their chemical structure. If a series of phenoxybutanamide analogs with known biological data were available, a QSAR model could be built to predict the receptor affinity or enzyme inhibitory potential of this compound. These models correlate physicochemical descriptors (like lipophilicity, molecular weight, and electronic properties) with activity, enabling the prediction of potency for untested compounds and guiding the design of new, more effective molecules.
While direct computational data for this compound is not yet available, the established power of these modeling techniques provides a clear roadmap for its future investigation, promising valuable insights into its potential biological interactions and paving the way for its development in medicinal chemistry.
Mechanistic Insights into Cellular Effects and Antimicrobial Actions Excluding Clinical Implications
Cellular Growth Inhibition Mechanisms by N-(1-adamantyl)-4-phenoxybutanamide Derivatives
Adamantane (B196018) derivatives have demonstrated significant cellular growth inhibitory effects, primarily through the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.
Research has shown that certain adamantane derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. A notable mechanism is the induction of cell cycle arrest, particularly in the G1 phase. For instance, a series of diaminophenyladamantane (DPA) derivatives were found to induce G1 arrest in Colo 205 and HT-29 colon cancer cells. nih.gov Flow cytometric analysis confirmed that DPA-treated cells accumulated in the G0/G1 phase of the cell cycle, and this growth inhibition was found to be irreversible even after the compound was removed. nih.gov
Similarly, an adamantane-substituted retinoid derivative has been reported to cause G0/G1 cell cycle arrest in human breast carcinoma and leukemia cell lines. nih.gov This effect is linked to the enhanced expression of p21waf1/cip1, a key component of cyclin-dependent kinase (CDK) complexes that regulate cell cycle progression. nih.gov The ability of these derivatives to halt the cell cycle before DNA replication (S phase) is a key aspect of their growth-inhibitory action.
Table 1: Effect of Adamantane Derivatives on Cancer Cell Cycle Progression This table is interactive. Users can sort and filter the data.
| Compound Class | Cell Line(s) | Observed Effect | Key Findings | Reference |
|---|---|---|---|---|
| Diaminophenyladamantane (DPA) | Colo 205, HT-29 (Colon) | G0/G1 Arrest | Irreversible growth inhibition. | nih.gov |
Apoptosis is a critical pathway for programmed cell death, tightly regulated by a balance of pro- and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. researchgate.net Within this family, proteins like Bcl-2 itself are anti-apoptotic, promoting cell survival, while others, such as Bcl-2-associated X protein (BAX), are pro-apoptotic. researchgate.netnih.gov The ratio of BAX to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; a higher ratio favors cell death. researchgate.netnih.gov
The process is often initiated by cellular stress, which activates BAX. Activated BAX can then translocate to the mitochondria, where it disrupts the outer membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that execute the apoptotic program. researchgate.netnih.gov Bcl-2 functions by preventing this mitochondrial disruption, thereby inhibiting apoptosis. researchgate.net While specific studies on this compound's direct effect on the BAX/Bcl-2 pathway are not detailed in the available literature, other adamantane derivatives have been shown to induce apoptosis. nih.gov For example, an adamantyl retinoid derivative was found to trigger apoptosis in human cancer cell lines, suggesting that compounds in this class can activate cell death pathways, potentially through modulation of the BAX/Bcl-2 axis. nih.gov
Specificity and Selectivity of Biological Effects in Cellular Systems
The biological effects of adamantane derivatives can exhibit notable specificity and selectivity, which is often dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided insights into how molecular conformation influences efficacy and targeting. For example, in a study of diaminophenyladamantane derivatives, compounds with a 2,2-substitution pattern on the adamantane core showed stronger growth-inhibitory effects on cancer cells compared to their 1,3-substituted counterparts. nih.gov
Furthermore, these compounds can show selectivity for certain cancer types. One derivative, 2,2-bis(4-aminophenyl)adamantane, displayed particularly strong growth inhibition against specific colon cancer lines (HT-29 and KM-12), a central nervous system (CNS) cancer line (SF-295), and a breast cancer line (NCI/ADR-RES), with IC50 values below 1.0 μM. nih.gov
Mechanistic Studies on Antimicrobial Efficacy of Adamantane-Amides
Adamantane-amides and related derivatives have emerged as a promising class of antimicrobial agents, with mechanisms that differ from many conventional antibiotics.
A key molecular target for some adamantane derivatives in bacteria is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is an essential and highly conserved bacterial protein that is a homolog of eukaryotic tubulin. frontiersin.org It plays a critical role in bacterial cell division by polymerizing at the mid-cell to form the Z-ring, which initiates cytokinesis. frontiersin.org Inhibition of FtsZ function disrupts cell division, leading to bacterial cell filamentation and eventual death. Because the FtsZ protein's inter-domain cleft has low structural similarity to tubulin, it represents an attractive target for developing selective antibacterial drugs. frontiersin.org
While direct evidence for this compound is limited, a related adamantyl-caffeoyl-anilide derivative has been identified as a novel antimicrobial agent that targets FtsZ. This compound was shown to inhibit the assembly of FtsZ from Mycobacterium smegmatis and Mycobacterium tuberculosis, leading to the formation of short, thin filaments. It also caused delocalization of the Z-ring in both M. smegmatis and Bacillus subtilis. Notably, the compound did not inhibit tubulin polymerization, indicating its specificity for the bacterial protein.
Other studies have highlighted the antimicrobial potential of various adamantane derivatives against a range of bacteria and fungi. mdpi.comnih.govnih.gov For instance, certain N-substituted phthalimides containing an adamantane group showed potent activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 0.022 µg/mL. nih.gov
Table 2: Antimicrobial Activity of Selected Adamantane Derivatives This table is interactive. Users can sort and filter the data.
| Compound/Derivative Class | Target Organism(s) | Molecular Target | Observed Effect | Reference |
|---|---|---|---|---|
| Adamantyl-caffeoyl-anilide | M. smegmatis, M. tuberculosis, B. subtilis | FtsZ | Inhibits FtsZ assembly, delocalizes Z-ring. | |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | Not specified | Growth inhibition (MIC = 0.022 µg/mL). | nih.gov |
| 4-(adamant-1-ylmethylenoxycarbonyl)-N-(L-leucyl)-phthalimide | Bacillus cereus | Not specified | Growth inhibition (MIC = 8 µg/mL). | nih.gov |
Beyond direct killing, another antimicrobial strategy is to disarm pathogens by inhibiting their virulence factors. This anti-virulence approach can reduce the selective pressure for resistance development. kpi.ua Adamantane derivatives have been shown to function through this mechanism.
One study investigated the anti-virulence properties of the adamantane derivative 4-(adamantyl-1)-1-(1-aminobutyl)benzene against the opportunistic pathogen Pseudomonas aeruginosa. kpi.ua This compound was found to disrupt the pathogen's Quorum Sensing (QS) systems, which are cell-to-cell communication networks that regulate the expression of many virulence factors. The derivative led to a decrease in the transcriptional activity of key QS regulatory genes, including lasI, lasR, and pqsR. kpi.ua Consequently, this interference resulted in the inhibition of hemolytic activity and bacterial motility, both of which are crucial for the pathogen's ability to cause infection. kpi.ua
Advanced Research Methodologies and Biophysical Techniques for N 1 Adamantyl 4 Phenoxybutanamide Studies
Advanced Spectroscopic Techniques for Ligand-Target Characterization
Spectroscopic methods are fundamental in characterizing the binding of a ligand to its target protein. These techniques provide critical information on the affinity, kinetics, and structural changes associated with the binding event.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions in solution at atomic resolution. researchgate.net For N-(1-adamantyl)-4-phenoxybutanamide, NMR can be employed to identify the binding interface, determine the binding affinity, and characterize conformational changes upon binding. Chemical Shift Perturbation (CSP) mapping is a common NMR technique used for this purpose. nih.govlibretexts.org By comparing the NMR spectra of the target protein in the presence and absence of the ligand, residues involved in the interaction can be identified through changes in their chemical shifts.
While specific NMR data for this compound is not publicly available, representative ¹H and ¹³C NMR chemical shifts for structurally related adamantane (B196018) derivatives provide insight into the expected spectral features. mdpi.comresearchgate.netresearchgate.net These data are crucial for the structural elucidation and purity assessment of synthesized compounds.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Adamantane-Containing Compounds
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. ox.ac.uk It provides quantitative information on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋). In the context of this compound, SPR would be instrumental in characterizing its binding to a target receptor, such as the cannabinoid receptor 2 (CB2R).
The general procedure involves immobilizing the target receptor on a sensor chip and flowing solutions of this compound at various concentrations over the surface. The change in the refractive index at the surface, which is proportional to the mass of the bound ligand, is measured over time. Analysis of these sensorgrams yields the kinetic and affinity parameters. While specific SPR data for this compound is not available, studies on similar small molecule-receptor interactions provide a framework for the expected experimental setup and data.
Table 2: Representative SPR Kinetic Data for Small Molecule-Receptor Interactions
Structural Biology Approaches: X-ray Crystallography and Cryo-Electron Microscopy for Complex Elucidation
Understanding the three-dimensional structure of this compound in complex with its biological target is paramount for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining high-resolution structural information.
X-ray crystallography has been successfully used to determine the crystal structures of numerous adamantane derivatives, providing detailed insights into their molecular geometry and intermolecular interactions. nih.govopenstax.org For a compound like this compound, obtaining a co-crystal structure with its target receptor would reveal the precise binding mode, including the key amino acid residues involved in the interaction.
Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, particularly membrane proteins like G protein-coupled receptors (GPCRs), which are notoriously difficult to crystallize. mdpi.comresearchgate.net Given that this compound is likely to target a GPCR such as CB2R, cryo-EM would be the method of choice to elucidate the structure of the ligand-receptor complex in a near-native state. nih.gov Recent cryo-EM structures of the CB2 receptor in complex with various ligands have provided invaluable information about the architecture of the binding pocket and the conformational changes that occur upon ligand binding. nih.gov
High-Throughput Screening Methodologies for the Discovery and Characterization of Derivative Libraries
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. nih.gov In the context of this compound, HTS can be employed to screen libraries of its derivatives to identify molecules with improved potency, selectivity, or pharmacokinetic properties.
A typical HTS workflow for discovering new CB2R modulators would involve a primary screen of a diverse compound library using a robust and sensitive assay, such as a radioligand binding assay or a functional assay that measures downstream signaling. Hits from the primary screen are then subjected to secondary screens for confirmation and further characterization, including dose-response studies to determine potency and selectivity assays against related receptors like CB1R. This approach enables the efficient exploration of the structure-activity relationship (SAR) for the this compound scaffold.
Microscopic Imaging Techniques for Subcellular Localization and Receptor Visualization (e.g., fluorescent probes for CB2R)
Fluorescent probes are indispensable tools for visualizing the subcellular localization of receptors and for studying ligand-receptor interactions in living cells. researchgate.net For this compound, a fluorescently labeled analog could be synthesized to investigate its distribution within cells and its co-localization with its target receptor, such as CB2R.
The design of such a probe involves attaching a suitable fluorophore to the this compound scaffold without significantly compromising its binding affinity and selectivity. Recent studies have reported the development of fluorescent probes for CB2R, some of which incorporate an adamantyl group. These probes have been successfully used in various applications, including flow cytometry, competitive binding assays, and fluorescence microscopy, to visualize CB2R expression and localization in different cell types, including microglia.
Future Perspectives and Emerging Research Directions for N 1 Adamantyl 4 Phenoxybutanamide
Exploration of N-(1-adamantyl)-4-phenoxybutanamide Analogs with Novel Modalities of Action
The exploration of structural analogs is a cornerstone of medicinal chemistry for optimizing activity, selectivity, and pharmacokinetic properties. For this compound, future research will likely focus on systematic modifications of its core structure to uncover novel mechanisms of action beyond traditional enzyme inhibition or receptor binding.
The adamantane (B196018) scaffold itself is a versatile building block. Its rigid nature allows for the precise spatial orientation of substituents, which can lead to highly specific interactions with biological targets. publish.csiro.au Research into adamantane derivatives has yielded compounds with a wide array of biological activities, including antiviral (e.g., against influenza A, herpes simplex, and HIV), anticancer, and antibacterial properties. nih.govacs.org
A particularly exciting frontier is the development of adamantane-based compounds with entirely new modalities of action. One such area is targeted protein degradation, where molecules are designed to hijack the cellular machinery to destroy specific disease-causing proteins. The adamantane moiety can serve as a "hydrophobic tag," a component of a degrader molecule that helps to engage the target protein and facilitate its degradation. This approach offers a way to tackle proteins that have been traditionally difficult to drug.
Future research on analogs of this compound could involve:
Modification of the phenoxy group: Introducing different substituents on the phenyl ring could modulate target affinity and selectivity.
Altering the butyl linker: The length and flexibility of the linker between the adamantane and the phenoxy group can be varied to optimize binding to the target.
Functionalizing the adamantane core: While synthetically challenging, adding functional groups to the adamantane cage itself can open up new interaction possibilities.
| Adamantane Analog Class | Example Compound | Modality of Action | Therapeutic Area |
|---|---|---|---|
| Aminoadamantanes | Amantadine (B194251) | Inhibition of the M2 protein of the influenza A virus. ontosight.ai | Antiviral |
| Dipeptidyl peptidase-IV (DPP-IV) inhibitors | Saxagliptin | Enzyme inhibition. nih.gov | Diabetes |
| Adamantyl-substituted retinoids | Adapalene | Retinoid acid receptor agonism. nih.gov | Dermatology |
| Adamantane-based thioureas | Compound 61 (an N-substituted adamantylthiourea) | Antiviral activity against influenza A. nih.gov | Antiviral |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are poised to significantly impact the development of adamantane-based therapeutics. For a compound like this compound, AI and ML can accelerate the design and optimization of analogs with improved properties.
Generative AI models can be trained on vast datasets of chemical structures and their biological activities to design novel molecules from scratch. These models can explore a much larger chemical space than is possible with traditional methods, potentially identifying new adamantane-amide derivatives with high potency and selectivity for a given target.
AI can also dramatically shorten the Design-Make-Test-Analyze (DMTA) cycle, a critical and often time-consuming part of drug discovery. By predicting the properties of virtual compounds, AI can help researchers prioritize which molecules to synthesize and test, saving time and resources.
Key applications of AI/ML in the context of this compound include:
Predictive Modeling: Building models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs.
De Novo Design: Using generative models to create novel adamantane-amides with desired characteristics.
Target Identification: Analyzing biological data to identify new potential targets for adamantane-based drugs.
| Discovery Stage | AI/ML Application | Potential Impact on this compound Development |
|---|---|---|
| Target Identification | Analysis of 'omics' data to identify novel disease targets. | Discovering new therapeutic applications for the adamantane-amide scaffold. |
| Hit Identification | Virtual screening of large compound libraries. | Identifying initial starting points for new drug discovery programs. |
| Lead Optimization | Generative models for de novo design and predictive ADMET models. | Rapidly optimizing the potency, selectivity, and pharmacokinetic properties of analogs. |
| Preclinical Development | Predicting clinical trial outcomes based on preclinical data. | Increasing the likelihood of success in clinical development. |
Development of Polypharmacology and Multi-Targeting Strategies Based on the Adamantane-Amide Scaffold
Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly being recognized as a valuable strategy for treating complex diseases like cancer and neurodegenerative disorders. The adamantane scaffold, due to its unique structural and physicochemical properties, is well-suited for the design of multi-target agents.
Adamantane derivatives have been described as "promiscuous" binders, a trait that can be harnessed for therapeutic benefit. nih.gov The rigid, three-dimensional nature of the adamantane cage allows for the precise placement of functional groups in space, enabling a single molecule to interact with different binding sites on the same target or on multiple different targets. publish.csiro.au
For this compound, a multi-targeting strategy could involve designing analogs that, for example, simultaneously inhibit two different enzymes in a disease pathway or modulate two different receptors. This could lead to enhanced efficacy and a lower likelihood of developing drug resistance.
Future research in this area could focus on:
Systematic screening: Testing this compound and its analogs against a wide panel of targets to identify multi-target activities.
Structure-based design: Using the crystal structures of multiple targets to design single molecules that can bind to all of them.
Fragment-based approaches: Combining the adamantane-amide scaffold with other pharmacophores known to bind to different targets.
| Compound | Known Targets/Mechanisms | Therapeutic Area |
|---|---|---|
| Memantine | NMDA receptor antagonist, sigma-1 receptor agonist. publish.csiro.au | Alzheimer's disease |
| Amantadine | Influenza M2 protein inhibitor, NMDA receptor antagonist, dopamine (B1211576) agonist. publish.csiro.au | Antiviral, Parkinson's disease |
Addressing Research Challenges and Identifying Opportunities in Adamantane-Based Chemical Biology
Despite the significant potential of adamantane-based drugs, there are several challenges that need to be addressed to fully realize their therapeutic promise. Overcoming these challenges presents significant opportunities for innovation in chemical biology.
One of the main challenges is the synthesis of specifically substituted adamantane derivatives. The chemical inertness of the adamantane core can make it difficult to introduce functional groups at desired positions. Developing new, efficient, and selective methods for the functionalization of adamantane is a key area of ongoing research.
Another challenge is managing the high lipophilicity imparted by the adamantane group. While this can improve membrane permeability and oral bioavailability, it can also lead to poor solubility and off-target effects. Balancing lipophilicity with other drug-like properties is a critical aspect of designing adamantane-based drugs.
However, these challenges are outweighed by the immense opportunities that the adamantane scaffold offers. Its rigid, three-dimensional structure provides a way to "escape the flatland" of traditional drug discovery, which has been dominated by planar aromatic compounds. publish.csiro.au This allows for the exploration of new chemical space and the design of molecules with novel mechanisms of action.
The unique properties of adamantane also make it a valuable tool for chemical biology research beyond direct therapeutic applications. For instance, adamantane derivatives are used in drug delivery systems, such as liposomes and cyclodextrins, and for studying molecular recognition at biological surfaces. mdpi.compensoft.net
| Challenge | Research Opportunity |
|---|---|
| Difficulties in selective synthesis and functionalization. | Development of novel synthetic methodologies for C-H activation and late-stage functionalization. |
| High lipophilicity leading to poor solubility and potential toxicity. | Design of "lipophilicity-sparing" analogs and use of prodrug strategies. |
| Development of drug resistance (e.g., in influenza). | Design of multi-target agents and exploration of novel mechanisms of action. |
| Limited understanding of structure-activity relationships for some targets. | Use of computational methods and structural biology to guide rational design. |
Q & A
Q. What are the recommended synthetic routes for N-(1-adamantyl)-4-phenoxybutanamide, and how is purity validated?
Methodological Answer: The synthesis typically involves coupling 1-adamantylamine with 4-phenoxybutanoyl chloride under anhydrous conditions. Key steps include:
- Reaction Setup : Use a polar aprotic solvent (e.g., DCM or THF) and a base (e.g., triethylamine) to scavenge HCl .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) isolates the product.
- Purity Validation :
- HPLC : Confirm ≥98% purity using a C18 column and UV detection at 228 nm (common for aromatic amides) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight .
Q. Which spectroscopic techniques are optimal for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify adamantyl protons (δ 1.6–2.1 ppm as multiplet) and phenoxy aromatic protons (δ 6.8–7.4 ppm). The butanamide chain shows signals at δ 2.3–2.5 ppm (CO-NH) and δ 1.6–1.8 ppm (CH2) .
- 13C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary adamantyl carbons (δ ~35–45 ppm) .
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. What preliminary biological screening approaches are suitable for assessing the compound's bioactivity?
Methodological Answer:
- In Vitro Assays :
- Target Prediction : Perform molecular docking with adamantane-binding proteins (e.g., NMDA receptors) using AutoDock Vina .
Advanced Research Questions
Q. How to resolve discrepancies between computational predictions and experimental binding affinities in target interaction studies?
Methodological Answer:
- Orthogonal Assays :
- Compound Integrity Checks :
- Stability Testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) and monitor degradation via HPLC .
- Structural Confirmation : Re-analyze post-assay samples using NMR to rule out decomposition .
Q. What strategies optimize the compound's pharmacokinetic properties while maintaining target efficacy?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester at the butanamide chain) to enhance solubility .
- Formulation Studies :
- Cyclodextrin Complexation : Improve aqueous solubility using sulfobutylether-β-cyclodextrin (SBE-β-CD) .
- Metabolic Stability :
Q. How to design structure-activity relationship (SAR) studies to evaluate adamantyl and phenoxy substituent effects?
Methodological Answer:
- Adamantyl Modifications :
- Phenoxy Chain Adjustments :
- In Silico Tools :
- Molecular Dynamics (MD) : Simulate binding mode stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
